![molecular formula C10H19NO4 B2614704 tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1931934-93-8](/img/structure/B2614704.png)
tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
Overview
Description
tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.27 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its stereochemistry (3R,4R) is critical for interactions with biological targets, as demonstrated in studies of structurally related kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring. This step may involve acid-catalyzed cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the tetrahydropyran ring can be introduced via selective oxidation reactions.
Carbamate Formation: The final step involves the reaction of the hydroxylated tetrahydropyran with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a temporary amine protector, removable under acidic conditions to yield the free amine.
-
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.
-
Example : In WO2019194858A1, a Boc-protected intermediate undergoes selective deprotection to expose the amine for subsequent coupling .
Reactivity of the Hydroxyl Group
The secondary hydroxyl group on the tetrahydropyran ring participates in protection, oxidation, or functionalization.
-
Key Insight : The hydroxyl group’s stereochemistry influences regioselectivity in multi-step syntheses .
Salt Formation
The free amine (post-deprotection) reacts with acids to form stable salts for isolation.
Acid Used | Product | Physical Properties | References |
---|---|---|---|
Hydrochloric acid (HCl) | Amine hydrochloride salt | m.p. >200°C, hygroscopic | |
Sulfuric acid | Amine sulfate salt | Improved crystallinity | [General] |
-
Application : The hydrochloride salt (CAS 1820575-70-9) is commercially available for further synthetic steps .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate serves as a valuable intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors and in the development of therapeutics targeting various diseases, including cancer and neurodegenerative disorders .
1.2 Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds may interfere with viral replication processes, making them candidates for further research in antiviral drug development .
Synthetic Organic Chemistry
2.1 Chiral Auxiliary in Synthesis
The compound's chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically pure compounds by influencing the stereochemistry of reactions. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety .
2.2 Building Block for Complex Molecules
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures efficiently .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has been explored as a precursor for polymer synthesis. Its functional groups can be incorporated into polymer chains to impart specific properties such as increased thermal stability or enhanced mechanical strength . Research is ongoing to evaluate its effectiveness in creating biodegradable polymers that could have applications in sustainable materials.
3.2 Coatings and Adhesives
The unique chemical structure of this compound allows it to be used in formulating coatings and adhesives with improved adhesion properties and durability. This application is particularly beneficial in industries requiring robust protective coatings .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include inhibition of enzyme activity or alteration of receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
The compound’s structural analogs vary in ring type (piperidine vs. tetrahydropyran), substituents (hydroxyl, amino, fluorine), and stereochemistry. Below is a detailed comparison:
Structural Analogs with Piperidine vs. Tetrahydropyran Cores
Key Findings :
- Ring Flexibility : The tetrahydropyran core (oxane) offers greater conformational rigidity compared to piperidine, influencing target binding selectivity .
- Substituent Effects: Replacing hydroxyl with amino (e.g., ) alters reactivity, enabling coupling reactions in drug conjugate synthesis .
Stereochemical Variants
Key Findings :
- Stereochemistry : The (3R,4R) configuration is essential for binding to kinases like JAK3, as shown in studies of tofacitinib analogs .
- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit enhanced bioavailability and resistance to oxidative metabolism .
Functional Group Modifications
Key Findings :
- Ring Size : Cyclopentane derivatives () are less thermally stable than six-membered rings.
- Heterocyclic Additions : Pyrazole-substituted analogs () show improved affinity for hydrophobic binding pockets .
Research Implications
- Pharmaceutical Design : The (3R,4R) configuration and hydroxyl group are critical for kinase inhibitor activity, as seen in tofacitinib derivatives .
- Metabolic Optimization : Fluorinated analogs () are prioritized for preclinical studies due to improved pharmacokinetics .
- Stereochemical Purity : Suppliers like CymitQuimica () emphasize >97% purity to ensure consistency in drug development .
Biological Activity
Tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS Number: 1931934-93-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to lipid metabolism.
- Neuroprotective Effects : It has shown promise in models of neurodegeneration, potentially by reducing oxidative stress and inflammation.
Case Studies and Research Findings
- Neuroprotective Activity :
-
Lipid Metabolism :
- Research into related compounds has shown that they can influence lipid accumulation in renal cells. For instance, 3-tert-butyl-4-hydroxyanisole (3-BHA) was found to reduce lipid accumulation in human kidney cells, highlighting the importance of structural analogs in understanding metabolic impacts .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate with high stereochemical fidelity?
- Methodology :
- Chiral Resolution : Use enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) to control the (3R,4R) configuration .
- Protection-Deprotection Strategy : Employ tert-butyl carbamate (Boc) as a protecting group for the amine to prevent side reactions during hydroxylation .
- Purification : Utilize preparative HPLC with chiral columns (e.g., CHIRALPAK® IA/IB) to isolate the desired enantiomer .
- Key Data :
Parameter | Value/Technique | Source |
---|---|---|
Enantiomeric Excess | ≥98% | |
Purification Method | Chiral HPLC |
Q. How can the structural identity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare observed / NMR shifts with literature data (e.g., tert-butyl carbamate protons at δ 1.3–1.5 ppm; hydroxyl protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] = 217.15 g/mol) .
- X-ray Crystallography : Resolve absolute configuration using SHELX for structure refinement .
Advanced Research Questions
Q. How to address discrepancies in reported NMR chemical shifts across studies for this compound?
- Resolution Strategies :
- Solvent Effects : Account for deuterated solvent variations (e.g., DMSO-d vs. CDCl) that influence proton shifts .
- Dynamic Effects : Investigate intramolecular hydrogen bonding between the hydroxyl and carbamate groups, which may cause signal broadening .
- Example Comparison :
Proton Environment | Observed Shift (δ, ppm) | Reference |
---|---|---|
tert-butyl (Boc) | 1.42 (s, 9H) | |
Hydroxyl (3R-OH) | 2.85 (d, J = 4.2 Hz) |
Q. What computational tools are effective for predicting stereochemical outcomes in its synthetic pathways?
- Methods :
- Density Functional Theory (DFT) : Optimize transition-state geometries to predict enantioselectivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates using AMBER or CHARMM force fields .
Q. How to design crystallization protocols for X-ray diffraction analysis of this compound?
- Protocol Design :
- Solvent Screening : Test mixed-solvent systems (e.g., ethyl acetate/hexane) for slow evaporation to grow single crystals .
- Data Collection : Use SHELXL for structure refinement, focusing on resolving hydrogen-bonding networks involving the hydroxyl and carbamate groups .
- Key Parameters :
Parameter | Optimal Condition |
---|---|
Crystallization Temp | 4°C (slow cooling) |
Space Group | P222 (common for chiral molecules) |
Q. What strategies mitigate racemization during derivatization of the hydroxyl group?
- Mitigation Approaches :
- Low-Temperature Reactions : Perform acylations or sulfonylations at 0–5°C to minimize epimerization .
- Protecting Group Selection : Use sterically hindered groups (e.g., TBS ether) to shield the chiral center .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.